5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one
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Overview
Description
5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C17H25N3O4 and a molecular weight of 335.398 g/mol This compound is known for its unique structure, which includes a piperazine ring substituted with a trimethoxyphenyl group and a pyrrolidinone moiety
Preparation Methods
The synthesis of 5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4,5-trimethoxybenzyl chloride with piperazine to form 4-(3,4,5-trimethoxyphenyl)piperazine. This intermediate is then reacted with pyrrolidin-2-one under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one has been explored for various scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial agent, showing significant antibacterial and antifungal activity.
Biological Research: It has been used in molecular docking studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of oxidoreductase enzymes, leading to antimicrobial effects . The trimethoxyphenyl group enhances its binding affinity to hydrophobic pockets in the target proteins, stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
4-(3,4,5-Trimethoxyphenyl)piperazine: This compound lacks the pyrrolidinone moiety but shares the trimethoxyphenyl-piperazine structure.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds have a similar piperazine core but differ in their aromatic substitutions and overall structure.
2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N: This compound shares the trimethoxyphenyl group but has a different heterocyclic core.
The uniqueness of this compound lies in its combination of the piperazine and pyrrolidinone moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
91703-26-3 |
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Molecular Formula |
C17H25N3O4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-[4-(3,4,5-trimethoxyphenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H25N3O4/c1-22-13-10-12(11-14(23-2)17(13)24-3)19-6-8-20(9-7-19)15-4-5-16(21)18-15/h10-11,15H,4-9H2,1-3H3,(H,18,21) |
InChI Key |
CIQFQRJWSVVNOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2CCN(CC2)C3CCC(=O)N3 |
Origin of Product |
United States |
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